N-(1-Phenyl-3-piperidin-1-ylpropyl)but-2-ynamide
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Overview
Description
N-(1-Phenyl-3-piperidin-1-ylpropyl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of a carbon-carbon triple bond adjacent to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-3-piperidin-1-ylpropyl)but-2-ynamide typically involves the reaction of an appropriate piperidine derivative with a phenyl-substituted alkyne. The reaction conditions often include the use of a base to deprotonate the alkyne, facilitating its nucleophilic attack on the piperidine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyl-3-piperidin-1-ylpropyl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
N-(1-Phenyl-3-piperidin-1-ylpropyl)but-2-ynamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new polymers and other industrial materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-Phenyl-3-piperidin-1-ylpropyl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triple bond and amide group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Phenyl-3-piperidin-1-ylpropyl)but-2-ynamide
- This compound derivatives
- Other ynamides with similar structural features
Uniqueness
This compound is unique due to its specific combination of a phenyl group, piperidine moiety, and a but-2-ynamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-9-18(21)19-17(16-10-5-3-6-11-16)12-15-20-13-7-4-8-14-20/h3,5-6,10-11,17H,4,7-8,12-15H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGXTHRBTNWWFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CCN1CCCCC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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